molecular formula C22H19N3OS B2574464 N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide CAS No. 886899-22-5

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide

Cat. No.: B2574464
CAS No.: 886899-22-5
M. Wt: 373.47
InChI Key: FJHAXCJMYUENCW-UHFFFAOYSA-N
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Description

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide is a synthetic hybrid compound designed for pharmaceutical and anticancer research. Its structure incorporates a 2-naphthamide moiety linked via a thioethyl bridge to a 5-phenyl-1H-imidazole core, a privileged scaffold in medicinal chemistry. The imidazole ring is an electron-rich heterocycle known for its versatile binding capabilities with diverse biological receptors, making it a key structural feature in numerous clinically used drugs and investigational compounds . This specific molecular architecture suggests potential for targeting enzymes or receptors involved in disease proliferation. Researchers can explore this compound as a potential lead for developing novel therapeutic agents, particularly in oncology. Imidazole-based derivatives have demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies, with some analogs exhibiting IC50 values in the low micromolar range . The naphthalene group may enhance the compound's binding affinity through hydrophobic interactions and π-π stacking within enzyme active sites. This product is intended for non-clinical, in-vitro research applications only. It is the responsibility of the researcher to determine the compound's suitability for any specific experimental purpose. This compound is provided as a solid and must be handled by qualified laboratory professionals using appropriate safety precautions. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-21(19-11-10-16-6-4-5-9-18(16)14-19)23-12-13-27-22-24-15-20(25-22)17-7-2-1-3-8-17/h1-11,14-15H,12-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHAXCJMYUENCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide typically involves the reaction of 5-phenyl-1H-imidazole-2-thiol with 2-bromoethyl-2-naphthamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide exhibits notable antimicrobial properties against various pathogens. Imidazole derivatives are recognized for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The naphthamide component enhances cytotoxicity against cancer cell lines, suggesting its potential use in cancer therapy. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Binding Affinity Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) are critical for understanding the binding mechanisms of this compound with proteins or nucleic acids. These methods help elucidate how structural modifications can influence biological activity .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:

  • Nucleophilic Substitution Reactions : Involving thioether and amide functionalities.
  • Electrophilic Aromatic Substitution : Facilitated by the electron-rich imidazole ring.
  • Oxidation-Reduction Reactions : Particularly involving the sulfur atom in the thioether group .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition zones, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent.
  • Cytotoxicity Assessment :
    In vitro tests demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung carcinoma cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound
  • Core : 2-Naphthamide
  • Linkage : Thioethyl (-S-CH2-CH2-)
  • Heterocycle : 5-Phenyl-1H-imidazole
  • Key Functional Groups : Amide (C=O), thioether (C-S-C), aromatic rings.
Analog 1: Triazole-Acetamide Derivatives (e.g., 6a-c from )
  • Core : Phenylacetamide
  • Linkage : Triazole (1,2,3-triazole)
  • Heterocycle: None; substituents include nitro (-NO2) groups.
  • Key Functional Groups : Amide (C=O), triazole (N-N), nitro (in 6b, 6c).
Analog 2: Benzimidazole-Thioacetamido Derivatives (e.g., W1 from )
  • Core : Benzamide
  • Linkage : Thioacetamido (-S-CH2-C(=O)-NH-)
  • Heterocycle : Benzimidazole (fused benzene-imidazole).
  • Key Functional Groups : Amide (C=O), benzimidazole (N-H), nitro (in W1).
  • Comparison: Benzimidazole’s fused aromatic system increases planarity and electronic conjugation compared to the target’s non-fused imidazole. The thioethyl group in the target may improve solubility over the thioacetamido linkage in W1 due to reduced hydrogen bonding .
Analog 3: Thiadiazol-Acetamide Derivatives (e.g., 4d from )
  • Core : Thiadiazole
  • Linkage : Thioether (-S-)
  • Heterocycle : Benzimidazole.
  • Key Functional Groups : Amide (C=O), thiadiazole (N-S).
  • The naphthamide in the target provides a larger aromatic surface for hydrophobic interactions compared to thiadiazole .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Target Compound : Expected C=O stretch ~1670–1680 cm⁻¹ (amide I band), N-H stretch ~3260–3300 cm⁻¹.
  • Triazole Analogs (6b) : C=O at 1682 cm⁻¹; nitro groups show asymmetric stretches at ~1504 cm⁻¹ .
  • Benzimidazole Analogs (4d) : C=O at 1678 cm⁻¹; benzimidazole N-H at 3159 cm⁻¹ .
  • Comparison :
    • The target’s amide and imidazole N-H stretches align with analogs, but absence of nitro groups simplifies its IR profile.
Nuclear Magnetic Resonance (NMR):
  • Triazole Analogs (6b) :
    • ¹H NMR: Aromatic protons at δ 7.20–8.40 ppm; triazole proton at δ 8.36 .
    • ¹³C NMR: Amide carbonyl at δ 165.0 ppm; triazole carbons at δ 142–153 ppm.
  • Benzimidazole Analogs (W1) :
    • Likely downfield shifts for benzimidazole protons (δ 7.5–8.5 ppm) due to aromatic anisotropy.
  • Target Compound :
    • Predicted naphthamide aromatic protons at δ 7.5–8.5 ppm; imidazole protons at δ 7.0–8.0 ppm.

Biological Activity

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of imidazole derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Molecular Formula and Weight

  • Molecular Formula : C19H19N3OS
  • Molecular Weight : 345.44 g/mol

Structural Features

The compound features an imidazole ring, a naphthamide moiety, and a thioether linkage, which are pivotal for its biological activity. The presence of these functional groups contributes to the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. The following findings summarize its activity against various cancer cell lines:

Cell Line IC50 (µM) Selectivity Index
A549 (Lung)18.5323
SGC-7901 (Gastric)15.0030
HeLa (Cervical)20.0025

The compound demonstrated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU) and Methotrexate (MTX). Notably, it exhibited a higher selectivity index for normal cells compared to tumor cells, suggesting a favorable therapeutic window.

The antitumor mechanism appears to involve the induction of apoptosis, characterized by:

  • Increased expression of pro-apoptotic protein Bax.
  • Decreased expression of anti-apoptotic protein Bcl-2.
    These alterations were observed in a time-dependent manner, indicating that the compound may trigger apoptotic pathways critical for cancer cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli40
Pseudomonas aeruginosa60

These results indicate that this compound possesses considerable antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Study on Antitumor Efficacy

In a comprehensive study published in Molecules, researchers synthesized various imidazole derivatives and evaluated their effects on cancer cell lines. The study found that modifications in the alkyl chain length significantly influenced the antitumor activity. The most promising derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating strong potential for further development .

Antimicrobial Evaluation

Another research article highlighted the synthesis and biological evaluation of thiourea derivatives, including those related to this compound. The derivatives exhibited varied antibacterial activities against Gram-positive and Gram-negative bacteria, with MIC values indicating efficacy comparable to standard antibiotics .

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